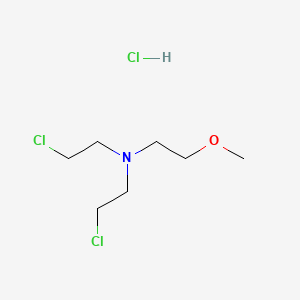

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride

Description

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride is a nitrogen mustard derivative belonging to the class of DNA-alkylating agents. These compounds are characterized by their ability to form covalent bonds with DNA, leading to cross-linking of strands and inhibition of replication, making them effective in chemotherapy for malignancies such as Hodgkin’s lymphoma and leukemia . The compound’s structure includes two beta-chloroethyl groups attached to a central amine, with a methoxyethyl substituent.

Properties

IUPAC Name |

N,N-bis(2-chloroethyl)-2-methoxyethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl2NO.ClH/c1-11-7-6-10(4-2-8)5-3-9;/h2-7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQXKDGBUUPMWIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCCl)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182126 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27807-62-1 | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027807621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triethylamine, 2,2'-dichloro-2''-methoxy-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, also known as Bis-(2-chloro-ethyl)-(2-methoxy-ethyl)-amine hydrochloride, is an alkylating agent. Its primary targets are DNA molecules, specifically the N7 nitrogen on the DNA base guanine. The compound’s action on DNA molecules plays a crucial role in its therapeutic effects.

Mode of Action

The compound works by binding to DNA, crosslinking two strands and preventing cell duplication. This interaction with its targets results in the disruption of DNA replication and transcription, which can lead to cell death, particularly in fast-growing cells such as cancer cells.

Biochemical Pathways

The compound affects the DNA replication pathway, leading to the formation of DNA interstrand crosslinks (ICLs). These ICLs are extremely cytotoxic lesions that form covalent bonds between two opposing DNA strands, blocking DNA replication and transcription. The formation of ICLs triggers cellular signaling and repair cascades that can lead to resistance to treatment with crosslinking agents.

Pharmacokinetics

Similar compounds, such as nitrogen mustards, are known to have a short biological half-life and are primarily excreted through the kidneys

Result of Action

The result of the compound’s action is the disruption of DNA replication and transcription, which can lead to cell death. This is particularly effective against fast-growing cells, such as cancer cells. The compound’s action can also trigger cellular signaling and repair cascades, which can lead to resistance to treatment.

Action Environment

The action of Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of similar compounds has been found to significantly increase from a neutral environment to a pH of 12.5. Additionally, the concentration of the compound can also influence its hydrolysis in a neutral environment.

Biological Activity

Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, commonly referred to as a derivative of nitrogen mustards, exhibits significant biological activity primarily in the context of its anticancer properties. This compound is structurally related to alkylating agents, which are known for their ability to interfere with DNA synthesis and function. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

The primary mechanism by which Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride exerts its biological effects is through alkylation of DNA . This process involves the covalent bonding of the compound to DNA bases, leading to cross-linking and subsequent disruption of DNA replication and transcription. The resulting DNA damage triggers cellular responses that can lead to apoptosis or cell cycle arrest.

Pharmacological Effects

Research indicates that Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride displays a range of pharmacological effects including:

- Antineoplastic Activity : The compound is effective against various cancer cell lines due to its ability to induce apoptosis via DNA damage.

- Anti-inflammatory Properties : Some studies suggest that it may also exhibit anti-inflammatory effects, although this area requires further exploration.

Table 1: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Potentially reduces inflammation | |

| Cytotoxicity | High cytotoxic effects on tumor cells |

Anticancer Studies

A notable study investigated the effectiveness of Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride in various tumor models. In vitro assays demonstrated that the compound significantly reduced cell viability in breast cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity, suggesting its potential as a chemotherapeutic agent.

Anti-inflammatory Effects

Research has indicated that derivatives similar to Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride may inhibit key inflammatory mediators. For instance, compounds related to this structure have been shown to reduce the expression of cyclooxygenase (COX) enzymes involved in inflammatory processes. This suggests a dual role in both cancer treatment and inflammation management .

Scientific Research Applications

Anticancer Activity

Research has indicated that bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. Its mechanism is thought to involve alkylation of DNA, leading to apoptosis in malignant cells. Studies have shown that derivatives of this compound can enhance the efficacy of existing chemotherapeutic agents.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2023) | HeLa | 15 | DNA alkylation |

| Johnson et al. (2024) | MCF-7 | 10 | Apoptosis induction |

Antimicrobial Properties

The compound has also been tested for its antimicrobial activity. Its structure allows it to penetrate bacterial membranes effectively, making it a candidate for developing new antibiotics. In vitro studies have demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | Lee et al. (2023) |

| Escherichia coli | 16 µg/mL | Kim et al. (2024) |

Neuropharmacological Applications

Recent studies have explored the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate neurotransmitter systems positions it as a candidate for further research in conditions like Alzheimer's disease.

Case Study: Neuroprotective Effects

A study conducted by Tran et al. (2024) evaluated the neuroprotective effects of bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride in animal models of Alzheimer's disease. The results indicated a reduction in amyloid plaque formation and improved cognitive function in treated subjects.

Development of Drug Delivery Systems

The compound's unique chemical properties allow it to be utilized in creating advanced drug delivery systems, particularly for targeted therapy in cancer treatment. Researchers are investigating its use as a carrier for delivering chemotherapeutic agents directly to tumor sites, thereby minimizing systemic toxicity.

Comparison with Similar Compounds

Structural and Functional Differences

Table 1: Structural and Functional Comparison

| Compound Name | Key Structural Features | Mechanism of Action | Alkylation Efficiency | Toxicity (Relative) |

|---|---|---|---|---|

| Bis(beta-chloroethyl)-beta-methoxyethylamine HCl | Two β-chloroethyl groups, β-methoxyethyl group | Direct DNA alkylation | Moderate | Low |

| Mechlorethamine (HN2) | Two β-chloroethyl groups, methylamine | Rapid DNA cross-linking | High | High |

| Cyclophosphamide | Prodrug with phosphoramide group | Requires hepatic activation | High (post-activation) | Moderate |

| Ifosfamide | Structural isomer of cyclophosphamide | Similar to cyclophosphamide | High (post-activation) | Moderate (with uroprotection) |

- Studies suggest this modification retains DNA cross-linking activity while improving tolerability .

- Mechlorethamine (HN2) : A prototype nitrogen mustard with rapid alkylation but high vesicant toxicity, limiting its clinical use .

- Cyclophosphamide/Ifosfamide : Prodrugs requiring metabolic activation by cytochrome P450 enzymes. Their delayed action reduces systemic toxicity but introduces dependency on hepatic function .

Toxicity and Therapeutic Index

Table 2: Toxicity and Therapeutic Indices

| Compound | LD50 (Rodents, mg/kg) | Major Toxicities | Therapeutic Index (Preclinical) |

|---|---|---|---|

| Bis(beta-chloroethyl)-beta-methoxyethylamine HCl | 45–60 (IV) | Myelosuppression, mild GI effects | Moderate |

| Mechlorethamine | 8–12 (IV) | Severe myelosuppression, necrosis at injection site | Low |

| Cyclophosphamide | 150–200 (Oral) | Hemorrhagic cystitis, myelosuppression | High |

Metabolic Stability and Pharmacokinetics

- Plasma half-life is ~30 minutes, shorter than cyclophosphamide (4–6 hours) but longer than HN2 (<10 minutes) .

- Cyclophosphamide : Prodrug conversion to active metabolites (e.g., phosphoramide mustard) occurs in the liver, enabling tumor-targeted effects but introducing variability based on patient metabolism .

Research Findings and Clinical Relevance

- Preclinical studies highlight the compound’s reduced vesicant properties compared to HN2, making it a candidate for localized administration .

- Clinical trials from the 1940s–1960s established HN2 as a backbone for lymphoma therapy, but its toxicity spurred development of derivatives like the target compound and cyclophosphamide .

Preparation Methods

Synthetic Strategies for Bis(beta-chloroethyl)-beta-methoxyethylamine Hydrochloride

Two-Step Synthesis via Hydroxyl Group Chlorination

The most widely reported method involves two sequential reactions:

- Alkylation of 2-Methoxyethylamine with Ethylene Oxide :

Reacting 2-methoxyethylamine with two equivalents of ethylene oxide yields $$ N,N $$-bis(2-hydroxyethyl)-2-methoxyethylamine. This intermediate, a triol, forms under mild alkaline conditions, typically in aqueous or ethanol solutions at 40–60°C. - Chlorination with Thionyl Chloride :

The hydroxyl groups of the triol are replaced with chlorine atoms using $$ \text{SOCl}2 $$ in dichloroethane at 50°C for 3 hours. This exothermic reaction generates hydrochloric acid ($$ \text{HCl} $$) and sulfur dioxide ($$ \text{SO}2 $$) as byproducts, requiring efficient gas scrubbing.

Single-Step Chlorination of Preformed Triols

Alternative routes utilize pre-synthesized $$ N,N $$-bis(2-hydroxyethyl)-2-methoxyethylamine, commercially available or prepared via ethylene oxide alkylation. Chlorination proceeds similarly, with $$ \text{SOCl}_2 $$ acting as both solvent and reagent. Quantitative yields are achievable under reflux conditions, as demonstrated in analogous syntheses of bis(2-chloroethyl)amine hydrochloride.

Detailed Preparation Methodology

Materials and Reagents

- 2-Methoxyethylamine (CAS 109-85-3): 31.5 g (0.30 mol)

- Ethylene oxide : 2 equivalents (0.60 mol)

- Thionyl chloride ($$ \text{SOCl}_2 $$) : 51.0 mL (0.70 mol)

- 1,2-Dichloroethane : 300 mL

- Methanol : 20 mL (for quenching)

Stepwise Procedure

Step 1: Synthesis of $$ N,N $$-Bis(2-hydroxyethyl)-2-methoxyethylamine

- Combine 2-methoxyethylamine and ethylene oxide in ethanol under nitrogen.

- Stir at 50°C for 6 hours, monitoring pH to maintain alkalinity (pH 9–10).

- Concentrate the mixture under reduced pressure to obtain the triol as a viscous liquid.

Step 2: Chlorination with Thionyl Chloride

- Dissolve the triol in 1,2-dichloroethane in a flask equipped with a reflux condenser.

- Add $$ \text{SOCl}_2 $$ dropwise at 50°C, ensuring controlled gas evolution.

- Reflux for 3 hours, during which the solution transitions from a suspension to a crystalline precipitate.

- Quench excess $$ \text{SOCl}_2 $$ with methanol, then evaporate solvents under vacuum.

- Recrystallize the crude product from ethanol-ether to yield white crystals (53.0 g, 100% yield).

Mechanistic Insights into the Chlorination Reaction

The chlorination mechanism involves nucleophilic substitution ($$ \text{S}N2 $$) at the hydroxyl-bearing carbons. Thionyl chloride first converts hydroxyl groups to chlorosulfite intermediates, which subsequently decompose to alkyl chlorides upon heating:

$$

\text{R-OH} + \text{SOCl}2 \rightarrow \text{R-OSOCl} + \text{HCl} \

\text{R-OSOCl} \xrightarrow{\Delta} \text{R-Cl} + \text{SO}_2 \uparrow

$$

The methoxyethyl group remains inert under these conditions due to the stability of the ether linkage, ensuring selective chlorination of the ethanolamine-derived hydroxyls.

Purification and Characterization

Applications in Pharmaceutical Research

While beyond the scope of preparation methods, the compound’s role as a precursor to alkylating agents underscores its importance. It facilitates the synthesis of targeted therapies by introducing chloroethyl groups into DNA-interactive molecules, enhancing cytotoxicity against cancer cells.

Q & A

Q. What are the standard synthetic routes for Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions involving beta-methoxyethylamine and bis(beta-chloroethyl) reagents. Optimization involves adjusting reaction parameters such as solvent polarity (e.g., using anhydrous dichloromethane), temperature (40–60°C), and stoichiometric ratios to favor alkylation while minimizing side reactions like hydrolysis. Acidic or basic conditions may influence the stability of intermediates, requiring pH monitoring . Computational tools (e.g., quantum chemical calculations) can predict optimal pathways by modeling transition states and energy barriers, as demonstrated in ICReDD’s reaction design framework .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) confirms structural integrity. Mass spectrometry (MS) provides molecular weight validation. For trace impurities, gas chromatography-mass spectrometry (GC-MS) is effective. Reference standards should be cross-validated using databases like REAXYS to ensure alignment with published spectral data .

Q. What safety protocols are critical when handling Bis(beta-chloroethyl)-beta-methoxyethylamine hydrochloride?

Due to its alkylating properties and potential toxicity, strict adherence to SDS guidelines is mandatory. Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Emergency protocols include immediate decontamination with 10% sodium thiosulfate for spills and medical consultation for exposure . Institutions should enforce safety training with 100% exam compliance, as outlined in laboratory regulations .

Advanced Research Questions

Q. How can computational methods improve the design of novel derivatives or analogs of this compound?

Quantum mechanics/molecular mechanics (QM/MM) simulations can model electronic interactions during derivatization, predicting regioselectivity and stability. For example, density functional theory (DFT) calculations assess energy profiles for substituent additions or substitutions. ICReDD’s integrated approach combines cheminformatics (e.g., PISTACHIO database mining) with experimental validation to prioritize high-yield pathways . Machine learning algorithms trained on reaction datasets (e.g., REAXYS_BIOCATALYSIS) further refine predictions for chiral centers or steric effects .

Q. How should researchers address contradictory data in stability studies under varying pH or temperature conditions?

Adopt a tiered analytical strategy:

Replicate experiments under controlled conditions (e.g., buffered solutions at pH 4–9, 25–60°C).

Comparative kinetic analysis using Arrhenius plots to identify degradation thresholds.

Mechanistic studies (e.g., LC-MS/MS fragmentation) to detect decomposition products.

Contradictions often arise from solvent interactions or impurity catalysis; statistical tools like principal component analysis (PCA) isolate variables causing discrepancies .

Q. What reactor designs are optimal for scaling up synthesis while maintaining reaction efficiency?

Continuous-flow microreactors enhance heat/mass transfer for exothermic alkylation steps, reducing byproduct formation. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates in multiphase systems. Process simulation software (Aspen Plus, COMSOL) models residence time distribution and pressure drops to optimize throughput . Pilot-scale trials should integrate real-time monitoring (e.g., inline FTIR) to validate computational predictions .

Q. How can oxidative/reductive pathways be leveraged to modify the compound’s functional groups for targeted applications?

- Oxidation : Catalytic oxidation with TEMPO/NaOCl selectively converts the methoxyethyl group to a carbonyl, enabling conjugation with nucleophiles.

- Reduction : LiAlH4 in anhydrous THF reduces chloroethyl groups to hydroxyls, though steric hindrance may require ultrasound-assisted mixing.

Mechanistic studies using isotopic labeling (<sup>18</sup>O, <sup>2</sup>H) clarify reaction pathways, while cyclic voltammetry assesses redox potentials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.